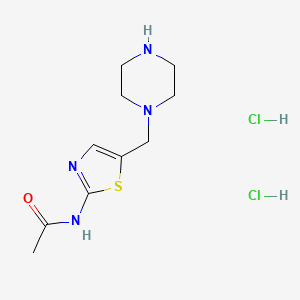
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4OS It is known for its unique structure, which includes a piperazine ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the thiazole derivative with piperazine in the presence of a suitable base.
Acetylation: The final step involves the acetylation of the thiazole-piperazine intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by reacting with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(5-(morpholin-4-ylmethyl)thiazol-2-yl)acetamide: Similar structure with a morpholine ring instead of a piperazine ring.
N-(5-(piperidin-1-ylmethyl)thiazol-2-yl)acetamide: Contains a piperidine ring instead of a piperazine ring.
N-(5-(piperazin-1-ylmethyl)oxazol-2-yl)acetamide: Features an oxazole ring instead of a thiazole ring.
Uniqueness
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride is unique due to the combination of the piperazine and thiazole rings, which confer distinct physicochemical properties and biological activities. The presence of both rings allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
特性
IUPAC Name |
N-[5-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS.2ClH/c1-8(15)13-10-12-6-9(16-10)7-14-4-2-11-3-5-14;;/h6,11H,2-5,7H2,1H3,(H,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGQRKBDEPEASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B6500602.png)
![N-(4-acetamidophenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B6500603.png)
![N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B6500609.png)
![N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6500611.png)
![N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B6500617.png)
![7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6500622.png)
![3-(4-methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6500629.png)
![3-{2-[(1,2-dimethyl-1H-indol-3-yl)sulfonyl]ethyl}-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6500640.png)
![methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B6500648.png)
![2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B6500650.png)
![2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B6500656.png)
![N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide](/img/structure/B6500679.png)
![2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6500692.png)
![2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6500698.png)
